
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Overview
Description
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and methoxy substituents at positions 1, 5, 2, and 4, respectively. Its molecular formula is C₇H₅BrClFO, with a molecular weight of 269.47 g/mol. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing and directing substituents, which influence reactivity in cross-coupling reactions .
Preparation Methods
General Synthetic Strategy
The preparation of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene typically follows a multi-step aromatic substitution sequence, starting from a suitably substituted benzene or aniline derivative. Key steps include:
- Introduction of halogens (bromine, chlorine, fluorine) via electrophilic aromatic substitution or halogen exchange.
- Installation of the methoxy group typically by nucleophilic aromatic substitution or methylation of a hydroxy precursor.
- Use of diazotization and Sandmeyer-type reactions for selective halogen incorporation.
- Control of reaction conditions to avoid isomer formation and maximize yield.
Halogenation and Diazotization Approaches
A common approach to prepare halogenated benzene derivatives is via diazotization of an amino-substituted precursor followed by substitution with halogen nucleophiles or copper(I) halides.
For example, 1-bromo-2-chloro-4-fluorobenzene has been synthesized by diazotizing 2-chloro-4-fluoroaniline followed by reaction with cuprous bromide in hydrobromic acid solution at 30–40 °C for 30 minutes, yielding the brominated product after extraction and purification.
Similar diazotization followed by halogen introduction can be adapted for the preparation of this compound, starting from a 5-chloro-2-fluoro-4-methoxyaniline precursor.
Methoxy Group Introduction
The methoxy substituent at the 4-position can be introduced by:
Methylation of a hydroxy-substituted intermediate (e.g., 4-hydroxy-2-fluoro-5-chlorobenzene) using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Alternatively, nucleophilic aromatic substitution of a suitable leaving group (e.g., halogen) by methoxide ion on a halogenated intermediate.
Lithiation and Halogenation Sequence
Selective lithiation followed by electrophilic halogenation is another method to introduce halogens at specific positions:
For example, 1-bromo-2-chloro-4-fluorobenzene was lithiated using lithium diisopropylamide (LDA) in anhydrous 2-methyltetrahydrofuran at -50 to -78 °C, then treated with iodine to introduce an iodine substituent. This method demonstrates the utility of directed ortho-lithiation for regioselective halogenation.
Similar lithiation strategies can be applied for bromination or chlorination at desired ring positions, controlling temperature and stoichiometry to avoid poly-substitution.
Bromination of Fluorochlorobenzene Derivatives
Bromination of 4-chloro-2-fluorobenzoic acid derivatives has been reported to yield 5-bromo-4-chloro-2-fluorobenzoic acid, which can be further functionalized. This brominated intermediate is valuable for subsequent transformations, including conversion to methoxy derivatives.
Summary Table of Key Preparation Steps and Conditions
Detailed Research Findings and Analysis
The diazotization-bromination method is well-established for introducing bromine selectively onto chloro-fluorobenzene rings, with controlled temperature and stoichiometry critical to avoid side reactions.
Bromination of benzoic acid derivatives allows regioselective introduction of bromine at the 5-position relative to carboxyl, chlorine, and fluorine substituents, providing a key intermediate for methoxy substitution.
The methoxy group is generally introduced via methylation of phenolic hydroxyl groups under mild basic conditions, ensuring preservation of other sensitive substituents.
Directed lithiation using lithium diisopropylamide (LDA) enables selective functionalization of aromatic rings bearing multiple halogens, with subsequent electrophilic halogenation providing access to diverse substitution patterns.
The combination of these methods allows a convergent synthetic route to this compound, balancing regioselectivity, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as methoxide ions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives, while reduction reactions can target the halogen atoms to produce less halogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for methoxylation reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Major Products Formed
Methoxylated Derivatives: Formed through nucleophilic substitution reactions.
Phenolic Derivatives: Produced via oxidation of the methoxy group.
Less Halogenated Compounds: Resulting from reduction reactions targeting the halogen atoms
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is primarily utilized in organic synthesis. Its halogenated structure allows it to participate in nucleophilic aromatic substitution reactions, making it a valuable intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's functional groups enable diverse chemical transformations.
Reaction Type | Description |
---|---|
Nucleophilic Aromatic Substitution | Halogen atoms are replaced by nucleophiles (e.g., methoxide ions) |
Oxidation and Reduction | Methoxy group can be oxidized to phenolic derivatives or reduced to less halogenated compounds |
Biological Research
Potential Biological Activity
Research has indicated that this compound may exhibit biological activity, prompting investigations into its interactions with biomolecules. Preliminary studies suggest potential applications in drug development due to its structural attributes that may influence biological pathways.
Pharmaceutical Development
Precursor for Active Pharmaceutical Ingredients
The compound is explored as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its unique combination of halogen and methoxy functionalities can provide specific pharmacological properties beneficial for drug formulation.
Application | Details |
---|---|
Drug Development | Investigated for its role in synthesizing new therapeutic agents |
Active Pharmaceutical Ingredients | Used as an intermediate in the production of APIs for various medical applications |
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and advanced materials used in numerous applications.
Case Study 1: Synthesis of SGLT2 Inhibitors
A recent study highlighted the use of related brominated compounds in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes therapy. The study demonstrated effective synthetic routes involving halogenated intermediates, showcasing the relevance of such compounds in pharmaceutical research .
Case Study 2: Toxicity Assessments
Toxicological evaluations have been conducted on related brominated compounds to assess their safety profiles. These studies typically involve acute toxicity tests and genotoxicity assessments, providing insights into the environmental and health implications of using such compounds .
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, where the halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The substituent arrangement in 1-bromo-5-chloro-2-fluoro-4-methoxybenzene distinguishes it from related compounds. Below is a comparative analysis of key analogs:
Key Observations :
- Methoxy Group Influence : The methoxy group at position 4 in the target compound acts as an electron-donating group, moderating the electron-withdrawing effects of halogens. This contrasts with 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, where the nitro group (position 5) significantly increases electrophilicity .
- Halogen Diversity : The combination of Br, Cl, and F in the target compound provides multiple sites for nucleophilic substitution, unlike analogs with fewer halogens (e.g., 2-bromo-4-fluoro-1-methoxybenzene) .
Biological Activity
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, with the molecular formula CHBrClF and CAS number 901236-75-7, is a halogenated aromatic compound notable for its complex structure, which includes bromine, chlorine, and fluorine atoms along with a methoxy group. This unique combination endows the compound with significant potential in various biological applications and organic synthesis.
The biological activity of this compound primarily stems from its ability to undergo nucleophilic aromatic substitution reactions. The presence of halogens makes it a reactive intermediate in organic synthesis, while the methoxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions may influence the compound's pharmacological properties, including its potential as an anticancer agent and its effects on various cellular pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potential of halogenated benzene derivatives:
- Anticancer Activity : Research indicates that halogenated compounds can exhibit antiproliferative effects on various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models .
- Enzyme Inhibition : Some studies have focused on the inhibition of specific enzymes by halogenated compounds. For instance, related compounds have been evaluated for their inhibitory effects on glutathione peroxidase (GPx), with IC50 values indicating effective enzyme inhibition at low concentrations .
- Pharmaceutical Development : As a versatile building block, this compound is being explored in drug development pipelines for its potential use in synthesizing novel therapeutic agents targeting various diseases .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with similar halogenated compounds is useful:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Bromo-4-chloro-2-fluoro-5-methylbenzene | 11009587 | Contains methyl instead of methoxy group |
1-Bromo-3-chloro-4-fluorobenzene | 108187 | Lacks methoxy group; different substitution pattern |
1-Chloro-5-bromo-2-fluorobenzene | 1823372-35-5 | Different halogen arrangement |
This table highlights how the substitution patterns and functional groups influence the reactivity and potential biological activities of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-5-chloro-2-fluoro-4-methoxybenzene, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves sequential halogenation and methoxy group introduction. Key steps include:
- Halogenation : Bromine and chlorine are introduced via electrophilic aromatic substitution (EAS) under controlled temperature (0–5°C) to minimize side reactions. Fluorination may require directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) .
- Methoxy Protection : Methoxymethoxy (MOM) groups are occasionally used as protecting groups to prevent unwanted substitutions during halogenation. Deprotection with HCl/MeOH yields the final methoxy group .
- Yield Optimization : Catalyst selection (e.g., FeCl₃ for bromination), solvent polarity (e.g., dichloromethane for EAS), and reaction time (monitored via TLC) are critical. Typical yields range from 60–75% after purification via column chromatography .
Q. How does the substitution pattern of this compound influence its spectroscopic characterization?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm). Aromatic protons show splitting patterns dependent on adjacent substituents (e.g., para-fluorine causes deshielding and coupling with neighboring protons) .
- ¹³C NMR : Halogens (Br, Cl, F) induce distinct downfield shifts. For example, the carbon bearing fluorine resonates at ~δ 160–165 ppm .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 263 (C₇H₄BrClFO) confirms the molecular formula. Fragmentation patterns reveal loss of Br (79/81 Da) and Cl (35/37 Da) isotopes .
Advanced Research Questions
Q. What steric and electronic factors govern the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine at position 2 deactivates the ring, directing coupling reactions (e.g., Suzuki-Miyaura) to the bromine-substituted position (C1) due to lower activation energy .
- Steric Hindrance : The methoxy group at C4 creates steric bulk, limiting access to C5 (chlorine-substituted). Computational studies (DFT) show higher energy barriers for reactions at C5 vs. C1 .
- Experimental Validation : Use kinetic studies with Pd(PPh₃)₄ catalysts and aryl boronic acids. Monitor regioselectivity via GC-MS or X-ray crystallography of coupled products .
Q. How can contradictory spectral or reactivity data be resolved when studying derivatives of this compound?
- Methodological Answer :
- Data Triangulation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, unexpected NOEs in NOESY may indicate conformational flexibility due to the methoxy group .
- Comparative Analysis : Benchmark against analogs (e.g., 1-bromo-2-chloro-5-fluoro-4-methoxybenzene) to isolate substituent-specific effects. ’s structural comparison table highlights how halogen positioning alters reactivity .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediates during synthesis, identifying side products (e.g., dehalogenation under basic conditions) .
Q. Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks from volatile halogenated intermediates .
- PPE : Nitrile gloves (≥8 mil thickness), chemical-resistant aprons, and safety goggles with side shields. Respiratory protection (NIOSH-approved N95) is required for powder handling .
- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water (risk of exothermic reactions with halogens) .
Q. Comparative and Application Studies
Q. How does the bioactivity profile of this compound compare to analogs with varying halogen/methoxy substitution?
- Methodological Answer :
- In-Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization. For example, the methoxy group in this compound enhances lipophilicity (logP ≈ 2.8) compared to non-methoxy analogs (logP ≈ 2.1), improving membrane permeability .
- SAR Analysis : Replace halogens/methoxy groups systematically (e.g., 1-bromo-5-chloro-2-fluoro-4-hydroxybenzene) to assess potency changes. ’s structural table shows that methoxymethoxy groups reduce metabolic stability vs. methoxy .
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAMWSUDDDQCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682110 | |
Record name | 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901236-75-7 | |
Record name | 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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